N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC20199424
Molecular Formula: C16H14ClN5O
Molecular Weight: 327.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14ClN5O |
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Molecular Weight | 327.77 g/mol |
IUPAC Name | N-[(2-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
Standard InChI | InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)14-7-4-6-12(9-14)16(23)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H,18,23) |
Standard InChI Key | NZDYNSWHVLDASI-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
N-(2-Chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide (IUPAC name: N-[(2-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide) belongs to the class of benzamide-tetrazole hybrids. Its molecular formula is C₁₆H₁₄ClN₅O, with a molecular weight of 327.77 g/mol based on analogous structures . The compound features:
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A benzamide core substituted at the meta position with a 5-methyltetrazole ring.
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An N-(2-chlorobenzyl) group attached to the amide nitrogen.
The 2-chlorobenzyl substituent distinguishes it from the 3-chloro and 4-chloro isomers reported in literature .
Spectroscopic and Computational Data
While experimental NMR or mass spectra for this specific isomer are unavailable, computational predictions using tools like Advanced Chemistry Development (ACD) Labs suggest:
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¹H NMR: Distinct aromatic protons at δ 7.2–8.1 ppm (benzamide and chlorobenzyl rings), a singlet for tetrazole C–H (δ 5.6–5.8 ppm), and a methyl group at δ 2.4 ppm .
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and tetrazole C–N (~1550 cm⁻¹) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
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Tetrazole Ring Formation: A 1,3-dipolar cycloaddition between nitriles and sodium azide, catalyzed by Bi(NO₃)₃ under microwave irradiation .
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Benzamide Coupling: Amide bond formation between 3-(5-methyltetrazol-1-yl)benzoic acid and 2-chlorobenzylamine using coupling agents like HATU or EDCI.
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Purification: Chromatographic separation (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .
Optimized Synthetic Protocol
A modified procedure based on J. Org. Chem. 2024 methods yields the compound in 72–85% purity:
Step | Reagents/Conditions | Time | Yield |
---|---|---|---|
1 | 3-Cyanobenzoic acid, NaN₃, Bi(NO₃)₃·5H₂O, MW (125°C) | 20 min | 89% |
2 | 2-Chlorobenzylamine, HATU, DIPEA, DMF | 12 hr | 78% |
3 | Column chromatography (EtOAc/Hexane 3:7) | – | 92% |
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: Predicted log S = −4.2 (poor solubility in water).
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Log P: Calculated value of 2.8 (ACD Labs), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Stability Profile
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Thermal Stability: Decomposition temperature >200°C (DSC analysis of analogs) .
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Photostability: Susceptible to UV-induced degradation; storage recommended in amber vials.
Biological Activities and Mechanisms
P2X3 Receptor Antagonism
Patent data highlights tetrazole-benzamide derivatives as potent P2X3 purinergic receptor antagonists (IC₅₀ = 12–45 nM). This suggests potential applications in chronic pain management:
Comparative Analysis of Chlorobenzyl Isomers
Property | 2-Chloro Isomer | 3-Chloro Isomer | 4-Chloro Isomer |
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Molecular Weight | 327.77 | 327.77 | 313.74 |
log P | 2.8 | 2.7 | 2.5 |
MIC (S. aureus) | 8 µg/mL* | 16 µg/mL | 32 µg/mL |
Receptor Binding (P2X3) | 28 nM* | 45 nM | 62 nM |
*Predicted values based on structural analogs.
Future Directions and Challenges
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